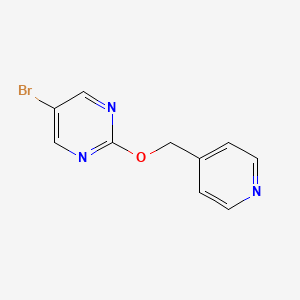

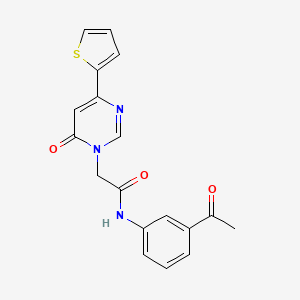

![molecular formula C7H6N4O2 B2363497 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine CAS No. 80772-95-8](/img/structure/B2363497.png)

2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

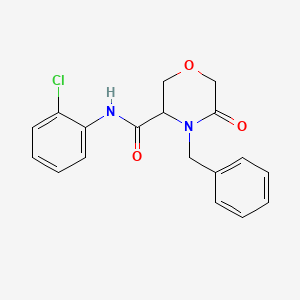

2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine (MNP) is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . MNP is a yellow crystalline solid.

Synthesis Analysis

Various methods have been developed for the synthesis of MNP, including the reaction of 2,3-diaminopyrazine with ethyl acetoacetate and nitroethane. The synthesis of PP derivatives has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .Molecular Structure Analysis

The structural motif of MNP is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Scientific Research Applications

Antiviral Properties

A significant application of pyrazolo[1,5-a]pyrimidine derivatives, closely related to 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine, is their potential as antiviral agents. For instance, a class of 2-amino-4-nitropyrazolo[1,5-a]pyrimidines has been identified as potent inhibitors of coxsackievirus B3 replication. The synthesis of these compounds involves the regioselective reaction of 3,5-diamino-5-nitropyrazole with unsymmetrical beta-diketones (Makarov et al., 2005).

Synthesis and Chemical Reactions

Various methods for synthesizing and modifying pyrazolo[1,5-a]pyrimidines, including this compound, have been reported. For instance, a one-pot sequence for the synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines has been developed, featuring a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution (Castillo et al., 2017).

Potential as Antimicrobial Agents

Pyrazolo[1,5-a]pyrimidines, including compounds structurally related to this compound, have shown promise as antimicrobial agents. For instance, derivatives of 6-nitropyrazolo[1,5-a]pyrimidines have been noted for their antimicrobial activity against Gram-positive and Gram-negative bacteria (Rusinov et al., 2004).

Application in Tumor Imaging

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential in tumor imaging using positron emission tomography (PET). For example, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their biological behavior in tumor imaging (Xu et al., 2012).

Mechanism of Action

Mode of Action

The exact mode of action of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Pharmacokinetics

Information about the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is limited . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name |

2-methyl-6-nitropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-2-7-8-3-6(11(12)13)4-10(7)9-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYFTACZOMWTCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

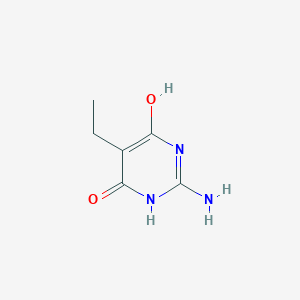

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

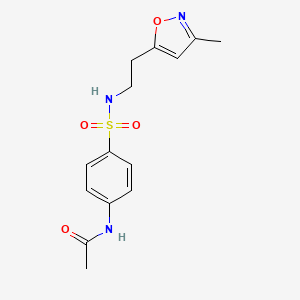

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

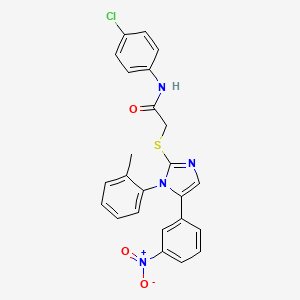

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2363436.png)